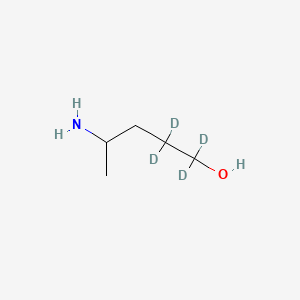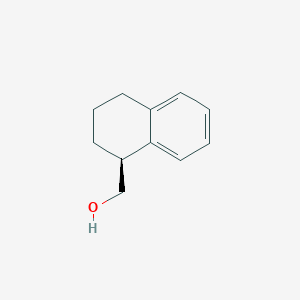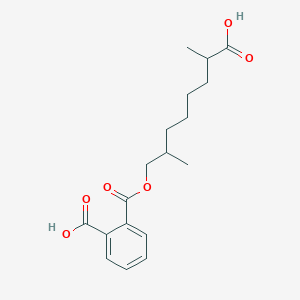
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a macrocyclic lactone compound that was first isolated from the soil bacterium Streptomyces hygroscopicus in 1972. This compound has garnered significant attention due to its wide range of biological activities, including immunosuppressive, antifungal, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves multiple steps, starting from the fermentation of Streptomyces hygroscopicus to produce rapamycin. The compound is then chemically modified to introduce the 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) groups. Specific reaction conditions and reagents used in these steps are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes followed by purification and chemical modification. The fermentation process is optimized to maximize the yield of rapamycin, which is then subjected to further chemical reactions to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in structurally diverse compounds .
Applications De Recherche Scientifique
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential in treating various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mécanisme D'action
The mechanism of action of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves inhibition of the mechanistic target of rapamycin (mTOR) protein kinase. This inhibition affects various cellular processes, including cell growth, proliferation, and survival. The compound binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is derived.
Everolimus: A derivative of rapamycin with similar immunosuppressive properties.
Temsirolimus: Another rapamycin derivative used in cancer treatment.
Uniqueness
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives. These modifications also allow for more targeted therapeutic applications, making it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
1401284-72-7 |
|---|---|
Formule moléculaire |
C₆₇H₁₀₃NO₁₉ |
Poids moléculaire |
1226.53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)




